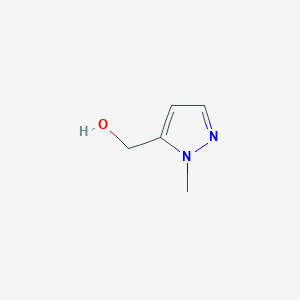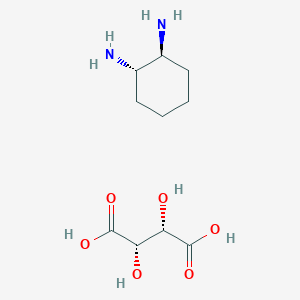
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
概要
説明
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine compound that is widely used in various chemical and pharmaceutical applications. It is known for its high enantiomeric purity and is often utilized as a chiral ligand in asymmetric synthesis. The compound is a white or off-white crystalline powder with a melting point of approximately 284°C (dec.) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate typically involves the resolution of racemic 1,2-diaminocyclohexane using tartaric acid. The process begins with the preparation of racemic 1,2-diaminocyclohexane, which is then reacted with D-tartaric acid to form diastereomeric salts. These salts are separated by fractional crystallization to obtain the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The resolution process is optimized to ensure high yield and purity. The use of automated crystallization and filtration systems helps in achieving consistent quality and efficiency .
化学反応の分析
Types of Reactions
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate involves its ability to act as a chiral ligand. It forms complexes with metal ions, which can then catalyze various asymmetric reactions. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in asymmetric synthesis .
類似化合物との比較
Similar Compounds
- (1R,2R)-(+)-1,2-Diaminocyclohexane
- (1S,2S)-1,2-Diaminocyclohexane mono-tartrate
- (1S,2S)-1,2-Diaminocyclohexane dihydrochloride
Uniqueness
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is unique due to its high enantiomeric purity and its ability to form stable complexes with metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial .
特性
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-SCDVTJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583676 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67333-70-4 | |
| Record name | 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67333-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


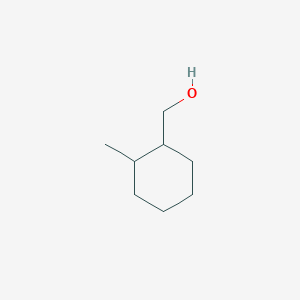
![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)
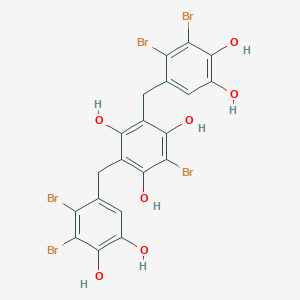
![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
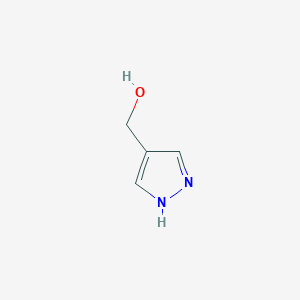
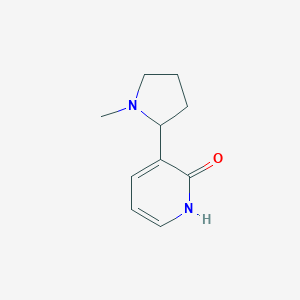
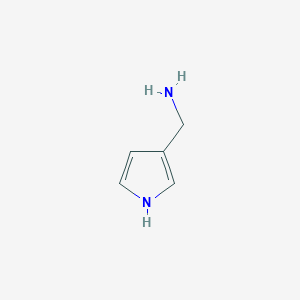
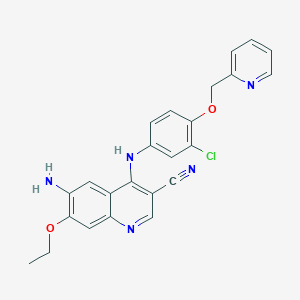
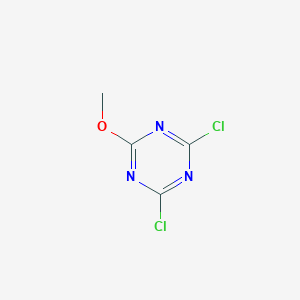
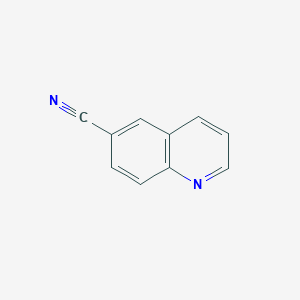
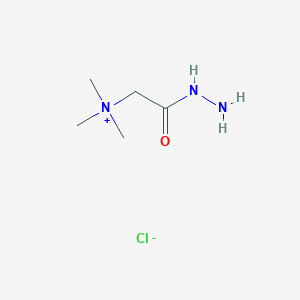
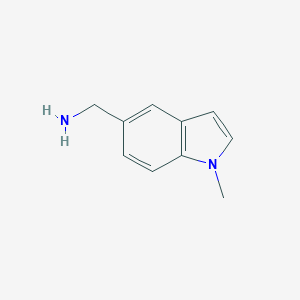
![2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone](/img/structure/B150834.png)
